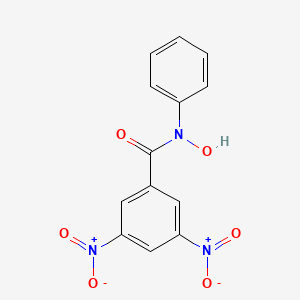

N-Hydroxy-3,5-dinitro-N-phenylbenzamide

Description

N-Hydroxy-3,5-dinitro-N-phenylbenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with 3,5-dinitro substituents on the benzene ring and an N-phenyl group bearing a hydroxyl substituent. Benzamides with nitro and hydroxyl groups are often explored for their electron-withdrawing effects, which influence reactivity, crystallinity, and biological activity .

Properties

CAS No. |

29556-22-7 |

|---|---|

Molecular Formula |

C13H9N3O6 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

N-hydroxy-3,5-dinitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H9N3O6/c17-13(14(18)10-4-2-1-3-5-10)9-6-11(15(19)20)8-12(7-9)16(21)22/h1-8,18H |

InChI Key |

CHBUFRFETPYQCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of N-Hydroxy-3,5-dinitro-N-phenylbenzamide with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : The 3,5-dinitro groups in all analogs enhance electrophilicity, making these compounds reactive in substitution or coupling reactions .

Hydrogen Bonding : Hydroxyl substituents (e.g., in N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide) promote intermolecular hydrogen bonds, improving crystallinity and stability .

Steric and Conformational Effects : Bulky N-substituents (e.g., ethyl or phenyl groups) increase steric hindrance, affecting dihedral angles and molecular packing .

Physical and Spectroscopic Data

Table 2: Spectroscopic and Physical Properties

Q & A

Q. What are the common synthetic routes for N-Hydroxy-3,5-dinitro-N-phenylbenzamide, and what intermediates are involved?

The synthesis typically involves multi-step reactions starting with nitro-substituted aromatic precursors. For example, intermediate compounds such as thioxomethyl derivatives or cyclopropane-containing intermediates are generated before final functionalization. Reaction conditions often require controlled temperatures (e.g., 0–25°C) and anhydrous environments to prevent side reactions. A critical step is the introduction of the hydroxy group via hydrolysis or nucleophilic substitution, followed by nitro-group stabilization using nitrating agents like mixed acids (HNO₃/H₂SO₄). Post-synthetic purification via column chromatography is recommended, though silica-gel-induced isomerization risks must be monitored .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Employ SHELXL for refinement of high-resolution single-crystal data to resolve molecular geometry and nitro-group orientation .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns, with deuterated DMSO or CDCl₃ as solvents to enhance solubility.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation pathways. Cross-validation between NMR, X-ray, and computational models (e.g., DFT) is critical for structural confirmation .

Q. What are the typical reaction conditions for synthesizing nitro-substituted benzamides?

Nitro-substituted benzamides are synthesized under strongly acidic or Friedel-Crafts conditions. Key steps include:

- Nitration : Use fuming HNO₃ at 0–5°C to avoid over-nitration.

- Amidation : Couple nitrobenzoyl chlorides with amines in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl.

- Purification : Gradient elution with ethyl acetate/hexane mixtures via flash chromatography .

Advanced Research Questions

Q. How can researchers address isomerization or unexpected byproducts during purification?

Isomerization, such as allylic rearrangements, may occur during silica-gel chromatography due to weak Lewis acidity of the stationary phase. Mitigation strategies include:

- Alternative stationary phases : Use neutral alumina or celite.

- Low-temperature purification : Conduct chromatography at 4°C to stabilize intermediates.

- In-situ monitoring : Employ TLC or HPLC to track isomerization kinetics. Post-purification characterization via 2D NMR (e.g., NOESY) or X-ray analysis is essential to confirm product integrity .

Q. What are best practices for resolving discrepancies between theoretical and experimental structural data?

Discrepancies in bond lengths or torsion angles (e.g., nitro-group planarity) can arise from dynamic effects or crystal packing. To address this:

- High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Computational modeling : Compare experimental results with DFT-optimized geometries using Gaussian or ORCA.

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized for derivatization?

The nitro and hydroxy groups influence reactivity in metal-catalyzed reactions. For example:

- Palladium catalysis : Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C–N bond formation, ensuring nitro groups are protected if necessary.

- Reductive coupling : Titanium-mediated reductive cross-coupling (e.g., with alkynes) requires strict anhydrous conditions and TiCl₄ as a mediator. Monitor reaction progress via in-situ IR or GC-MS to optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.